1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea
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Overview
Description
1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic organic compound that features a complex structure with multiple functional groups, including a methoxyphenyl group, a pyridinyl group, and a pyrazolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage, connecting the methoxyphenyl group and the pyrazolyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carboxyl derivative, while nitration would introduce a nitro group onto the aromatic ring.
Scientific Research Applications
1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea: Similar structure but with a different substitution pattern on the phenyl ring.
1-(3-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea: Similar structure but with a different position of the pyridinyl group.
Uniqueness
1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and pyridinyl groups can enhance its ability to interact with various biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-17-4-2-3-16(11-17)22-18(24)20-9-10-23-13-15(12-21-23)14-5-7-19-8-6-14/h2-8,11-13H,9-10H2,1H3,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCBPZQIALJNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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